9,9-Dimethyl-9,10-dihydroanthracene
Overview
Description
9,9-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9th position and the saturation of the 9th and 10th positions, resulting in a dihydro structure. This compound is notable for its unique structural features, including a central benzene ring that adopts a boat conformation .
Preparation Methods
The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene can be achieved through several methods:
Reduction of Anthracene Derivatives: One common method involves the reduction of anthracene derivatives using sodium in ethanol or magnesium.
Coupling Reactions: Another approach is the coupling of benzyl chloride using aluminum chloride as a catalyst.
Industrial Production: Industrially, the compound can be synthesized through large-scale reduction processes, often involving catalytic hydrogenation techniques to ensure high yield and purity.
Chemical Reactions Analysis
9,9-Dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, where the methyl groups and the dihydro structure influence the reactivity and selectivity of the reactions.
Scientific Research Applications
9,9-Dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene involves its ability to participate in electron transfer processes. The compound can act as a hydrogen donor in transfer hydrogenation reactions, facilitating the reduction of various substrates. Its molecular structure allows for interactions with specific molecular targets, influencing pathways involved in oxidation and reduction reactions .
Comparison with Similar Compounds
9,9-Dimethyl-9,10-dihydroanthracene can be compared with other similar compounds:
9,10-Dimethylanthracene: This compound has a similar structure but lacks the dihydro feature, resulting in different reactivity and applications.
9,10-Dihydroanthracene: This compound is similar but does not have the methyl groups at the 9th position, affecting its chemical properties and reactivity.
9-Aminomethyl-9,10-dihydroanthracene: This derivative is used in biological studies for its interaction with specific receptors.
Properties
IUPAC Name |
10,10-dimethyl-9H-anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGDEVGYRDRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482389 | |
Record name | 10,10-dimethyl-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42332-94-5 | |
Record name | 10,10-dimethyl-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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